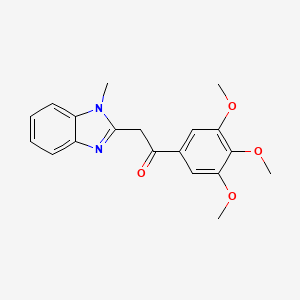

2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Description

The compound 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a benzimidazole derivative featuring a trimethoxyphenyl ethanone backbone. Benzimidazole scaffolds are pharmacologically significant due to their ability to interact with biological targets such as DNA, enzymes, and tubulin . The trimethoxyphenyl group is a hallmark of anticancer agents, often enhancing binding affinity to tubulin or other macromolecules . indicates this compound was synthesized for research purposes but is currently discontinued, suggesting it belongs to a broader class of experimental anticancer or antiproliferative agents.

Properties

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-14-8-6-5-7-13(14)20-18(21)11-15(22)12-9-16(23-2)19(25-4)17(10-12)24-3/h5-10H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTHPPJDULAITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:

Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Alkylation: The benzodiazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

Coupling with Trimethoxyphenyl Group: The final step involves coupling the alkylated benzodiazole with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the benzodiazole ring.

Reduction: Reduction reactions may target the carbonyl group or the benzodiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the trimethoxyphenyl group may enhance these activities.

Medicine

In medicine, compounds like 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Imidazole and Benzimidazole Derivatives

- 2-(1H-Imidazol-1-yl)-1-(naphthyl-1-yl)ethanol (11): This imidazole derivative exhibits anticonvulsant activity. Unlike the target compound, it lacks the trimethoxyphenyl group but shares the imidazole heterocycle. The naphthyl group may contribute to hydrophobic interactions, while the ethanol moiety could influence solubility .

- 1-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one (12): This imidazolone derivative demonstrates anticancer activity.

| Property | Target Compound | Compound 11 | Compound 12 |

|---|---|---|---|

| Core Structure | Benzimidazole | Imidazole | Imidazolone |

| Key Aryl Group | 3,4,5-Trimethoxy | Naphthyl | 4-Chlorophenyl |

| Biological Activity | Anticancer (inferred) | Anticonvulsant | Anticancer |

| Solubility Factors | Methoxy groups | Hydroxyl group | Chlorine atom |

Trimethoxyphenyl-Containing Compounds

- 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one : This oxazolone derivative shares the trimethoxyphenyl motif and is synthesized via condensation reactions. Its oxazolone ring may confer rigidity, contrasting with the benzimidazole’s planar structure in the target compound .

- (E)-3-(3,4,5-Trimethoxyphenyl)-1-(substituted phenyl)prop-2-en-1-one (Chalcone Derivatives): Chalcones with trimethoxyphenyl groups exhibit anticancer activity via tubulin inhibition. The α,β-unsaturated ketone in chalcones differs from the ethanone-benzimidazole linkage in the target compound, affecting electronic properties and binding modes .

| Property | Target Compound | Oxazolone Derivative | Chalcone Derivative |

|---|---|---|---|

| Core Functional Group | Ethanone-Benzimidazole | Oxazolone | α,β-Unsaturated ketone |

| Methoxy Substitution | 3,4,5-Trimethoxy | 3,4,5-Trimethoxy | 3,4,5-Trimethoxy |

| Proposed Mechanism | Tubulin binding | Not specified | Tubulin polymerization inhibition |

Pyridine and Pyrazole Analogues

- 2-[Bromo(4-pyridyl)]-1-(3,4,5-trimethoxyphenyl)ethan-1-one (7): This pyridine derivative shares the ethanone and trimethoxyphenyl structure.

- 1-(1′,3′-Diphenyl-5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one : This pyrazole hybrid incorporates a dihydropyrazole ring, which may influence conformational flexibility compared to the rigid benzimidazole .

Biological Activity

The compound 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a novel chemical entity that belongs to the class of benzodiazoles and phenyl derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 328.37 g/mol. The structure features a benzodiazole moiety and a trimethoxyphenyl group which are critical for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing benzodiazole structures exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that related benzodiazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzodiazole Derivative A | S. aureus | 15 |

| Benzodiazole Derivative B | E. coli | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation:

- Experimental Results : In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study on Anticancer Effects : A study on a structurally similar benzodiazole derivative reported a significant reduction in tumor size in xenograft models when treated with the compound over a period of four weeks .

- Case Study on Antimicrobial Efficacy : Another investigation highlighted the use of benzodiazole derivatives in combination therapies to enhance the efficacy of conventional antibiotics against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Start with condensation reactions between substituted benzodiazole derivatives and trimethoxyphenyl ketones. Use catalysts like piperidine in anhydrous ethanol under reflux (70–80°C) .

- Optimize solvent polarity (e.g., ethanol vs. DMF) and temperature gradients to reduce side products. Monitor reaction progress via TLC/HPLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Parameters : Catalyst loading (5–10 mol%), reaction time (2–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, integration ratios, and coupling constants. Compare with analogous benzodiazole derivatives .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ peak matching theoretical mass) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and stability under varying pH .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria, fungi) . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antioxidant screening : DPPH radical scavenging assays at concentrations of 10–100 µM .

- Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Methodology :

- Reaction reproducibility : Systematically vary parameters (e.g., solvent purity, catalyst batch) and use Design of Experiments (DoE) to identify critical factors .

- Biological variability : Validate assays with orthogonal methods (e.g., flow cytometry for apoptosis alongside MTT) and control for compound stability in assay media .

- Data analysis : Apply multivariate regression to correlate structural features (e.g., methoxy group orientation) with activity trends .

Q. What strategies are effective for elucidating the mechanism of action in biological systems?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin for anticancer activity) .

- Gene expression profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., apoptosis markers like Bax/Bcl-2) .

- Metabolomics : LC-MS-based untargeted metabolomics to map metabolic perturbations in treated cells .

Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to resolve structural ambiguities?

- Methodology :

- Crystallization : Slow evaporation of ethanol/acetone solutions at 4°C to grow diffraction-quality crystals .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Refine structures via SHELX-97, ensuring R-factor < 0.05 .

- Validation : Compare bond lengths/angles with Cambridge Structural Database entries for benzodiazole analogs .

Q. What experimental frameworks are recommended for assessing environmental impact or degradation pathways?

- Methodology :

- Photodegradation studies : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS. Identify byproducts and assess toxicity (e.g., Daphnia magna bioassays) .

- Soil/water partitioning : Use OECD Guideline 106 (batch equilibrium method) to determine log Kₒc values .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for fish) using EPI Suite or TEST software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.